molecular formula C11H7N3 B1521398 2-(Pyridin-4-yl)nicotinonitrile CAS No. 870065-16-0

2-(Pyridin-4-yl)nicotinonitrile

Cat. No.: B1521398
CAS No.: 870065-16-0
M. Wt: 181.19 g/mol
InChI Key: YPRDNZLSKMYCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-4-yl)nicotinonitrile is a chemical compound with the molecular formula C₁₂H₈N₄ It is a derivative of nicotinonitrile, where a pyridine ring is attached to the fourth position of the nicotinonitrile structure

Synthetic Routes and Reaction Conditions:

  • From Pyridine Derivatives: One common synthetic route involves the reaction of pyridine-4-carboxylic acid with cyanogen bromide in the presence of a suitable catalyst.

  • From Nicotinonitrile: Another method involves the substitution reaction of nicotinonitrile with pyridine-4-boronic acid under palladium-catalyzed conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in 2-(Pyridin-4-yl)nicotinamide.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Using nucleophiles like sodium cyanide or ammonia under suitable conditions.

Major Products Formed:

  • Oxidation Products: Pyridine-4-carboxylic acid derivatives.

  • Reduction Products: 2-(Pyridin-4-yl)nicotinamide.

  • Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Pyridin-4-yl)nicotinonitrile has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

2-(Pyridin-4-yl)nicotinonitrile is compared with other similar compounds, such as 2-(Pyridin-3-yl)nicotinonitrile and 2-(Pyridin-2-yl)nicotinonitrile. These compounds differ in the position of the pyridine ring, which affects their chemical properties and biological activities. The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical behavior.

Comparison with Similar Compounds

  • 2-(Pyridin-3-yl)nicotinonitrile

  • 2-(Pyridin-2-yl)nicotinonitrile

  • 2-(Pyridin-4-yl)acetonitrile

  • 2-(Pyridin-4-yl)acetic acid

This comprehensive overview provides a detailed understanding of 2-(Pyridin-4-yl)nicotinonitrile, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-pyridin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-8-10-2-1-5-14-11(10)9-3-6-13-7-4-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRDNZLSKMYCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared in 39% yield from 2-chloro-3-cyanopyridine and 4-(tributylstannyl)pyridine according to the procedure described for Example 164A. MS (ESI+) m/z 181.9 (M+H)+; 1H NMR (CDCl3) δ 7.50 (dd, J=8.1, 4.7 Hz, 1H), 7.88 (d, J=6.4 Hz, 2H), 8.14 (dd, J=8.0, 1.9 Hz, 1H), 8.83 (d, J=4.4 Hz, 2H), 8.94 (dd, J=4.9, 1.9 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-4-yl)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-4-yl)nicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-(Pyridin-4-yl)nicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-(Pyridin-4-yl)nicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-(Pyridin-4-yl)nicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-(Pyridin-4-yl)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.